molecular formula C7H7NOS B2991740 2-Methoxy-2-(thiophen-3-yl)acetonitrile CAS No. 1488221-37-9

2-Methoxy-2-(thiophen-3-yl)acetonitrile

Cat. No.: B2991740
CAS No.: 1488221-37-9
M. Wt: 153.2
InChI Key: FHUVIDQCGRLAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(thiophen-3-yl)acetonitrile is an organic compound that features a thiophene ring substituted at the 3-position with a methoxyacetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(thiophen-3-yl)acetonitrile typically involves the reaction of thiophene-3-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the methoxyacetonitrile acts as a nucleophile attacking the carbonyl carbon of the thiophene-3-carbaldehyde, followed by elimination of water to form the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(thiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-2-(thiophen-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(thiophen-3-yl)acetonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(thiophen-2-yl)acetonitrile
  • 2-Methoxy-2-(thiophen-4-yl)acetonitrile
  • 2-Methoxy-2-(furan-3-yl)acetonitrile

Uniqueness

2-Methoxy-2-(thiophen-3-yl)acetonitrile is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

2-Methoxy-2-(thiophen-3-yl)acetonitrile is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This compound is investigated for its antimicrobial and anticancer properties, which are critical for developing new therapeutic agents.

The molecular formula of this compound is C₇H₇NOS, and it features a methoxy group attached to a thiophene ring. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of thiophene have been reported to possess activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to affect cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the modulation of key signaling pathways that regulate cell cycle and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF7Reduced proliferation
AnticancerHCT116Induction of apoptosis

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and leading to various biological effects. For example, it may interfere with metabolic pathways essential for cancer cell survival .

Case Studies

Several studies have demonstrated the efficacy of thiophene derivatives in preclinical settings:

  • Anticancer Study : A study evaluated the antiproliferative effects of a series of thiophene derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the micromolar range .
  • Antimicrobial Evaluation : Another research project assessed the antimicrobial activity of various thiophene derivatives against clinical isolates. The findings showed promising results for compounds containing the thiophene moiety, highlighting their potential as new antimicrobial agents.

Properties

IUPAC Name

2-methoxy-2-thiophen-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVIDQCGRLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.